5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine
Overview
Description
“5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine” is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.1 . It falls under the category of miscellaneous compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2-position with an amine group that is further substituted with a methyl group and a 2-methoxyethyl group. Additionally, the 5-position of the ring is substituted with a bromine atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.1 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Scientific Research Applications
Advanced Oxidation Processes for Degradation
Research into nitrogen-containing compounds, particularly those involved in environmental contamination, has shown that advanced oxidation processes (AOPs) can effectively degrade amines and related substances. These processes target the nitrogen atom in the compounds, leading to their mineralization and reducing their harmful effects in the environment. This suggests potential environmental applications for the compound , especially if it shares similar reactive sites or could act as a precursor or byproduct in environmental remediation efforts (Bhat & Gogate, 2021).
Brominated Flame Retardants
The discussion around brominated compounds, particularly in the context of flame retardants, highlights the environmental and health considerations of such chemicals. Novel brominated flame retardants (NBFRs) have been extensively studied for their occurrence in various environments and products. Given the structural element of bromine in "5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine," it's plausible to consider research into its behavior, toxicity, and environmental fate within the broader scope of brominated compounds' impact (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(5-6-13-2)9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDPQWKJKDJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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